2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride
Description
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₆ClN₂O·HCl (molecular weight ~209.06 g/mol). It features a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 6, and an aldehyde group at position 3, with the hydrochloride salt enhancing its solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to the reactivity of its aldehyde group, which participates in condensation reactions (e.g., Schiff base formation) and heterocyclic syntheses .
Properties
CAS No. |
2901101-86-6 |
|---|---|
Molecular Formula |
C6H6Cl2N2O |
Molecular Weight |
193.03 g/mol |
IUPAC Name |
2-amino-6-chloropyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-5-2-1-4(3-10)6(8)9-5;/h1-3H,(H2,8,9);1H |
InChI Key |
DILTYCFNAKPVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride typically involves multi-step reactions starting from pyridine derivatives. One common method includes the chlorination of pyridine to form 2-chloropyridine, followed by further functionalization to introduce the amino and carbaldehyde groups . The reaction conditions often involve the use of reagents such as phosphoryl chloride for chlorination and subsequent reactions under controlled temperatures and solvents like THF (tetrahydrofuran) or DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The amino and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 2-amino-6-chloropyridine-3-carbaldehyde hydrochloride with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and applications:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s aldehyde group is critical in synthesizing antiviral and anticancer agents via Schiff base formation. Its 6-chloro substituent may enhance binding affinity in target proteins compared to 5-chloro isomers .
- Agrochemicals: While 2-chloro-5-cyanopyridine is preferred for pesticide synthesis due to its reactive cyano group, the target compound’s aldehyde functionality is under investigation for herbicidal derivatives .
- Material Science: 2-Amino-5-chloropyridine-3-carbaldehyde (5-Cl isomer) is used in metal-organic frameworks (MOFs), but the 6-Cl variant’s steric effects may limit coordination flexibility .
Biological Activity
2-Amino-6-chloropyridine-3-carbaldehyde hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.
- Molecular Formula: C₆H₆ClN₃O
- Molecular Weight: 173.58 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are key findings from recent studies:
Antimicrobial Activity
Research indicates that derivatives of chloropyridine compounds can demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies have highlighted its ability to induce cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound's structure allows it to interact with molecular targets involved in cancer cell proliferation and survival .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes, which may be pivotal in metabolic pathways. For example, it can modulate the activity of enzymes involved in the synthesis of nucleotides or amino acids, thereby impacting cellular metabolism .
Comparative Analysis with Similar Compounds
The biological activity of 2-amino-6-chloropyridine-3-carbaldehyde can be compared with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Amino-4,6-dichloropicolinic acid | 0.86 | Contains two chlorine atoms |
| 6-Chloro-3-nitropicolinic acid | 0.85 | Contains a nitro group instead of an amino group |
| 3-Amino-5-chloropicolinic acid | 0.78 | Has chlorine at the fifth position |
This table illustrates how variations in structure can influence the biological profile and therapeutic potential of these compounds.
Case Study: Anticancer Activity
In a study assessing the anticancer effects of various pyridine derivatives, 2-amino-6-chloropyridine-3-carbaldehyde was shown to exhibit significant cytotoxic effects against glioblastoma cell lines. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through specific signaling pathways .
The mechanism by which 2-amino-6-chloropyridine-3-carbaldehyde exerts its biological effects primarily involves:
- Enzyme Inhibition: Binding to active sites on enzymes, leading to decreased activity.
- Cellular Interaction: Modulating cellular pathways that control growth and apoptosis.
- Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
